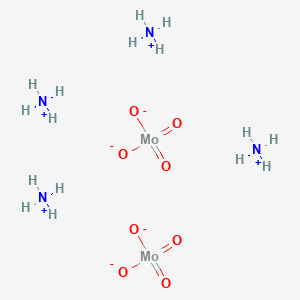

Tetraammonium hexamolybdate

Overview

Description

Tetraammonium hexamolybdate is an inorganic compound with the EC number 235-650-6 and CAS number 12411-64-2 . It is a white, odourless, fine crystalline powder .

Synthesis Analysis

Ammonium heptamolybdate, a compound similar to tetraammonium hexamolybdate, is easily prepared by dissolving molybdenum trioxide in an excess of aqueous ammonia and evaporating the solution at room temperature . While the solution evaporates, the excess of ammonia escapes . This method results in the formation of six-sided transparent prisms of the tetrahydrate of ammonium heptamolybdate .Physical And Chemical Properties Analysis

Tetraammonium hexamolybdate is a solid particulate or powder . It is soluble in water, and the solutions are slightly acidic . The compound, like most molybdates, is a strong oxidizing agent .Scientific Research Applications

Thermal Decomposition Studies

The thermal behavior of Tetraammonium hexamolybdate is studied to understand its decomposition, which is relevant for the production of molybdenum carbide or metallic molybdenum . These materials have applications in industries that require materials with high thermal and electrical conductivity .

Printing and Media Reproduction

Lastly, Tetraammonium hexamolybdate is used in the areas of printing and recorded media reproduction . It plays a role in the development of inks and coatings that are applied in these industries .

Mechanism of Action

Target of Action

It is known to interact with certain enzymes and proteins, such as the sensor histidine kinase cita in klebsiella pneumoniae .

Mode of Action

It is known that the compound interacts with its targets, leading to changes in their function

Action Environment

Environmental factors can influence the action, efficacy, and stability of tetraammonium hexamolybdate. For instance, it is known to be hazardous to the aquatic environment . .

Safety and Hazards

Tetraammonium hexamolybdate is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is harmful if swallowed . It is recommended to avoid ingestion and inhalation, avoid dust formation, and not to get it in eyes, on skin, or on clothing . It is also recommended to wear personal protective equipment/face protection and ensure adequate ventilation .

properties

IUPAC Name |

tetraazanium;dioxido(dioxo)molybdenum | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Mo.4H3N.8O/h;;4*1H3;;;;;;;;/q;;;;;;;;;;4*-1/p+4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZRDUKISIQWGIN-UHFFFAOYSA-R | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[NH4+].[NH4+].[NH4+].[NH4+].[O-][Mo](=O)(=O)[O-].[O-][Mo](=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H16Mo2N4O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder | |

| Record name | Molybdate (Mo8O264-), ammonium (1:4) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Product Name |

Tetraammonium hexamolybdate | |

CAS RN |

12411-64-2 | |

| Record name | Molybdate (Mo8O264-), ammonium (1:4) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012411642 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Molybdate (Mo8O264-), ammonium (1:4) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetraammonium hexamolybdate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.396 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methylbenzene-1-sulfonamide](/img/structure/B86618.png)